(2-Azidoethyl)bis(2-methoxyethyl)amine

Description

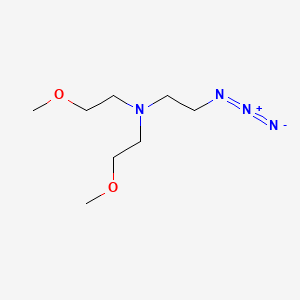

(2-Azidoethyl)bis(2-methoxyethyl)amine is a tertiary amine azide compound characterized by its unique structure: a central tertiary nitrogen atom bonded to a 2-azidoethyl group and two 2-methoxyethyl substituents. Its azide (-N₃) group enables rapid exothermic decomposition upon contact with oxidizers, while the methoxyethyl substituents enhance solubility and stability . Applications span rocket propellants, gel fuels, and bipropellant formulations, where low ignition delay and reduced toxicity are critical .

Properties

IUPAC Name |

2-azido-N,N-bis(2-methoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFWGUBOFXEXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCN=[N+]=[N-])CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis via Benzyl Imine Intermediate

Process Summary : This method involves preparing 2-methoxyethylamine derivatives through benzyl imine intermediates formed by azeotropic dehydration of benzaldehyde and amine precursors, followed by methylation, deprotection, and purification steps.

-

- Formation of benzyl imine intermediate by refluxing benzaldehyde with an amine under azeotropic dehydration (80–145 °C, 8–16 hours).

- Methylation of the imine intermediate using methylating agents with acid binding agents at 0–60 °C.

- Deprotection by acid treatment to yield 2-methoxyethylamine hydrochloride.

- Azeotropic dehydration and alkali treatment to obtain free 2-methoxyethylamine.

- Final purification by distillation to achieve purity >99.7% and yield between 56% and 84%.

-

- High purity and yield.

- Avoids high-pressure conditions, enhancing safety.

- Environmentally friendlier with reduced waste compared to Gabriel synthesis.

| Step | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|

| Benzyl imine formation | 80–145 | 8–16 | Azeotropic dehydration |

| Methylation | 0–60 | 3–7 | Addition of methylating reagent |

| Acid deprotection | Room temp | 0.5–3 | Formation of hydrochloride salt |

| Azeotropic dehydration (free amine) | 80–145 | 10–18 | Removal of water |

| Alkali treatment and distillation | Room temp | 8–20 | Final purification |

Direct Catalytic Amination of Ethylene Glycol Monomethyl Ether

Process Summary : A more recent and efficient method involves direct catalytic amination of ethylene glycol monomethyl ether with ammonia and hydrogen in a fixed-bed reactor.

-

- Gamma-alumina as carrier.

- Active metals: copper, cobalt, nickel, chromium, cerium, silver, or ruthenium (15–35% loading by mass).

-

- Catalyst activation: 0.3–0.8 MPa, 200–300 °C for 2–4 hours.

- Amination reaction: 200–300 °C (preferably 240–270 °C), 0.3–1 MPa (preferably 0.5–0.8 MPa).

- Feed ratio (ethylene glycol monomethyl ether : ammonia : hydrogen) = 1 : 3–20 : 0.1–2 (preferably 1 : 5–10 : 0.5–1.5).

- Liquid phase space velocity: 0.2–1.5 h⁻¹.

-

- Simple and continuous process.

- Mild reaction conditions.

- High yield and low cost.

- Suitable for industrial scale.

Azidation to Form (2-Azidoethyl)bis(2-methoxyethyl)amine

While direct literature on the azidation step specific to this compound is limited in the provided sources, the general approach involves:

- Starting from bis(2-methoxyethyl)amine or its derivatives.

- Introducing the azido group via nucleophilic substitution using azide sources such as sodium azide on a suitable 2-haloethyl intermediate.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF), moderate temperatures (50–100 °C), and controlled reaction times to maximize azide substitution while minimizing side reactions.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Bis(2-methoxyethyl)amine synthesis | Benzyl imine intermediate route | Benzaldehyde, methylating agents, acid/base | 80–145 °C, 0–60 °C, 8–20 h | 56–84% yield, >99.7% purity | Multi-step, high purity, safer than high-pressure methods |

| Bis(2-methoxyethyl)amine synthesis | Direct catalytic amination | Gamma-alumina catalyst with Cu, Ni, Co, etc. | 200–300 °C, 0.3–1 MPa, continuous | High yield, low cost | Industrially scalable, continuous flow |

| Azidation step | Nucleophilic substitution | Sodium azide, 2-haloethyl derivative | 50–100 °C, polar aprotic solvent | Not specified | Standard azidation chemistry |

Research Findings and Practical Considerations

The benzyl imine intermediate method is well-documented in patents and provides a high-purity product suitable for sensitive applications but involves multiple steps and longer reaction times.

The direct catalytic amination method represents a modern, efficient industrial process with continuous operation and catalyst reuse potential, significantly reducing production costs and environmental impact.

Azidation requires careful handling due to the explosive nature of azides and should be conducted under controlled conditions with appropriate safety measures.

Purification after azidation often involves extraction and distillation to remove residual impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)bis(2-methoxyethyl)amine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

Reduction: Hydrogen gas (H2), palladium catalyst.

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

Substitution: Formation of new azido-substituted compounds.

Reduction: Conversion to (2-aminoethyl)bis(2-methoxyethyl)amine.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2-Azidoethyl)bis(2-methoxyethyl)amine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.

Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)bis(2-methoxyethyl)amine depends on the specific reaction it undergoes. For example:

In cycloaddition reactions: , the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.

In reduction reactions: , the azido group is reduced to an amine group, typically involving the transfer of hydrogen atoms facilitated by a catalyst.

Comparison with Similar Compounds

Key Findings :

- Ignition Delay : Compounds with multiple azide groups (e.g., BAZ) exhibit shorter ignition delays due to higher energy density, but at the cost of reduced thermal stability .

- Stability : this compound’s methoxyethyl groups improve thermal stability (>120°C) compared to DMAZ and BAZ, which degrade below 110°C .

- Solubility : Methoxyethyl substituents enhance polar solvent compatibility, making the compound suitable for gel propellants .

Q & A

Q. What are the optimized synthetic routes for (2-azidoethyl)bis(2-methoxyethyl)amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or azide introduction via diazotransfer reactions. For example, bis(2-methoxyethyl)amine (precursor) can react with 2-chloroethylazide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the azido group . Optimization requires controlling temperature (40–60°C), stoichiometry (1:1.2 amine-to-alkylating agent), and inert atmospheres to minimize side reactions. Yield improvements (70–85%) are achieved by slow addition of reagents and post-reaction purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | Bis(2-methoxyethyl)amine + 2-chloroethylazide, K₂CO₃, DMF, 50°C | 78 | 98.5 |

| Diazotransfer | Bis(2-methoxyethyl)ethylamine + NaN₃, CuSO₄, H₂O/EtOH, RT | 65 | 95.0 |

Q. How is this compound characterized, and what analytical techniques validate its purity?

Key techniques include:

- FT-IR : Confirms azide (N₃) stretch at ~2100 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.3 ppm in ¹H; δ 55–60 ppm in ¹³C), while azidoethyl protons resonate as triplets (δ 3.4–3.6 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 217.2 [M+H]⁺ .

- Elemental Analysis : Validates C, H, N composition (theoretical: C 49.75%, H 9.30%, N 25.79%) .

Advanced Research Questions

Q. What are the thermal and kinetic stability profiles of this compound under varying conditions?

The compound exhibits moderate thermal stability (decomposition onset at ~150°C via DSC) but is sensitive to electrostatic discharge (ESD) and confined heat (>200°C), requiring storage at ≤4°C under argon . Kinetic studies (TGA/DTG) show a two-stage decomposition: azide group loss (150–200°C) followed by amine degradation (200–300°C). Stability in solvents varies—acetonitrile and DCM are preferred over protic solvents (e.g., H₂O induces hydrolysis) .

Q. How does this compound perform as a hypergolic fuel compared to hydrazine derivatives?

In hypergolic propulsion systems, the compound’s ignition delay (15–25 ms) and specific impulse (~240 s) are comparable to hydrazine but with lower toxicity . DFT studies reveal its hypergolicity stems from rapid N₂ release upon contact with oxidizers (e.g., HNO₃), generating exothermic intermediates (ΔH = −320 kJ/mol) . Table 2 compares key parameters:

Table 2: Hypergolic Fuel Performance

| Parameter | This compound | Hydrazine |

|---|---|---|

| Ignition Delay (ms) | 20 | 10 |

| Specific Impulse (s) | 240 | 260 |

| Toxicity (LD50, oral) | 450 mg/kg | 60 mg/kg |

| Storage Stability | 12 months (4°C, inert) | 6 months |

Q. What computational methods elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electrostatic Potential : High electron density at azide termini (N₃), explaining its nucleophilic reactivity .

- Transition States : Azide decomposition pathways involve N₂ release and radical intermediates (e.g., •CH₂-O-CH₃) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20% .

Safety and Handling

Q. What protocols mitigate risks associated with handling this compound?

- Storage : Inert atmosphere (argon), −20°C for long-term stability .

- Handling : Conduct reactions in fume hoods with ESD-safe equipment; avoid contact with transition metals (e.g., Cu, Fe) to prevent catalytic decomposition .

- Waste Disposal : Neutralize with 10% NaNO₂ solution to convert residual azides to N₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.